

Retrieving Specific Gene Sequences from the Organelle Genome Database for Algae (OGDA)

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Organelle Genome Database for Algae (**OGDA**) is a centralized, public repository of mitochondrial and plastid genomes from a wide array of algal species.[1][2] This database serves as a crucial resource for researchers in molecular biology, evolutionary biology, and drug development by providing comprehensive genomic data and analytical tools.[1][3] These application notes provide a detailed protocol for researchers to efficiently retrieve specific gene sequences from the **OGDA** database. The structured format of the database allows for targeted searches and downloads of genomic data, facilitating downstream applications such as phylogenetic analysis, comparative genomics, and the identification of potential drug targets.

Data Presentation

The **OGDA** database contains a substantial amount of quantitative data associated with each organelle genome. For clarity and ease of comparison, the key quantitative data points for a selected set of algal organelle genomes are summarized in the table below.



Algal Species	Organelle	Accessio n Number	Genome Size (bp)	Number of Protein- Coding Genes	Number of tRNA Genes	Number of rRNA Genes
Chondrus crispus	Mitochondr ion	NC_00167 7	37,399	24	25	2
Cyanidiosc hyzon merolae	Mitochondr ion	NC_00088 7	32,213	26	25	2
Emiliania huxleyi	Mitochondr ion	NC_01538 0	44,795	39	26	3
Guillardia theta	Plastid	NC_00092 6	121,524	139	32	6
Porphyra purpurea	Plastid	NC_00092 5	191,026	206	33	6
Volvox carteri f. nagariensis	Plastid	NC_00137 4	525,530	85	33	7

Experimental Protocols

This section outlines the detailed methodology for retrieving a specific gene sequence from the **OGDA** database. The protocol is divided into a series of straightforward steps, guiding the user from accessing the database to downloading the desired sequence in FASTA format.

Protocol: Gene Sequence Retrieval from OGDA

Objective: To locate and download the nucleotide sequence of a specific gene from an algal organelle genome.

Materials:

A computer with internet access



• A web browser (e.g., Chrome, Firefox, Safari)

Methodology:

- Access the OGDA Database:
 - Open a web browser and navigate to the OGDA homepage: --INVALID-LINK--.
- Navigate to the Genome Browser:
 - On the homepage, locate the main navigation menu.
 - Click on either "mtGenome" to browse mitochondrial genomes or "cpGenome" to browse plastid genomes, depending on the organelle of interest.
- Search for the Algal Species:
 - A search bar is provided at the top of the genome list.
 - Enter the scientific name of the algal species of interest (e.g., "Chondrus crispus") into the search bar and press Enter or click the search icon.
 - The table will filter to display the genomes matching the search query.
- Select the Genome of Interest:
 - From the filtered list, identify the correct genome and click on its "Genome ID" (e.g., "NC_001677").
- Explore the Genome Information Page:
 - This page provides detailed information about the selected organelle genome, including a circular genome map and a table of annotated genes.
- Locate the Target Gene:
 - Scroll down to the "Gene" table, which lists all the genes annotated in the selected genome.

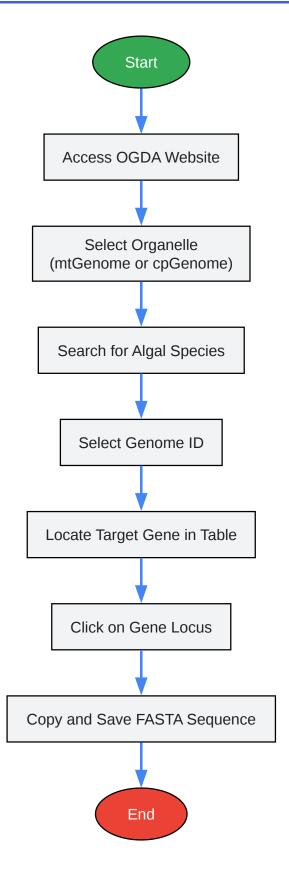


- Use the search function within the table or browse the list to find the specific gene of interest (e.g., "cox1").
- Access the Gene Sequence:
 - In the row corresponding to the target gene, click on the "Locus" identifier.
- Download the Gene Sequence:
 - A new page or a pop-up window will display the detailed information for the selected gene, including its nucleotide sequence in FASTA format.
 - The FASTA format is a text-based format for representing nucleotide or peptide sequences.[4] It begins with a single-line description, followed by lines of sequence data.
 [4]
 - Select and copy the entire FASTA sequence (including the header line starting with ">").
 - Paste the copied sequence into a plain text editor (e.g., Notepad on Windows, TextEdit on macOS) and save the file with a descriptive name and a ".fasta" or ".fa" extension.

Mandatory Visualization

The following diagrams illustrate the key workflow and logical relationships described in this application note.

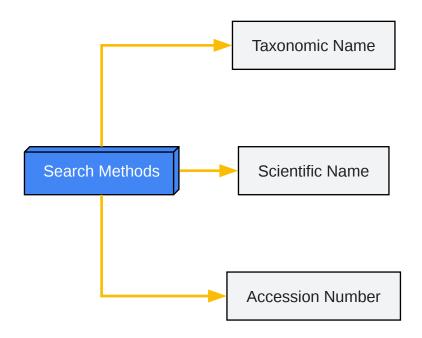




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Caption: Workflow for retrieving a gene sequence from the **OGDA** database.





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Caption: Available search methods in the **OGDA** database.

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References

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- 3. researchgate.net [researchgate.net]
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